REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O:9]CC)=O.[NH2:12][NH2:13].C(OCC)C>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([NH:12][NH2:13])=[O:9]
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Name
|
|
Quantity
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90 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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was stirred at 80° C. over a period of 4 h
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Rate
|
UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Solvent was evaporated under vacuum
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Type
|
CUSTOM
|
Details
|
to provide a crude mass
|
Type
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FILTRATION
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Details
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the suspension was filtered
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Type
|
WASH
|
Details
|
the wet cake washed with small quantity of ethanol (50 ml)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |